molecular formula C15H11BrN2O B8387363 2-Benzyl-4-bromo-2H-phthalazin-1-one

2-Benzyl-4-bromo-2H-phthalazin-1-one

Cat. No.: B8387363
M. Wt: 315.16 g/mol
InChI Key: LWWMRBVYWLHTSW-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-2H-phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core (a bicyclic structure with two nitrogen atoms) substituted with a benzyl group at position 2 and a bromine atom at position 4. Its molecular formula is C₁₅H₁₁BrN₂O, with a molecular weight of 331.17 g/mol. The benzyl group contributes to increased lipophilicity, which may improve membrane permeability in biological systems.

Properties

Molecular Formula

C15H11BrN2O

Molecular Weight

315.16 g/mol

IUPAC Name

2-benzyl-4-bromophthalazin-1-one

InChI

InChI=1S/C15H11BrN2O/c16-14-12-8-4-5-9-13(12)15(19)18(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

LWWMRBVYWLHTSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and physicochemical properties of 2-Benzyl-4-bromo-2H-phthalazin-1-one and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Position 2 Substituent Position 4 Substituent Key Features
This compound (Target) C₁₅H₁₁BrN₂O 331.17 Phthalazinone Benzyl Bromo High lipophilicity; bromine enables cross-coupling reactivity
2-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-phenylphthalazin-1(2H)-one C₂₃H₁₅BrN₄O₂ 459.30 Phthalazinone Oxadiazole-methyl Phenyl Oxadiazole enhances polarity; phenyl reduces electrophilicity
4-Bromo-1-phenyl-1H-pyrazole C₉H₇BrN₂ 223.07 Pyrazole Phenyl (position 1) Bromo Smaller ring size; bromo and phenyl balance reactivity and lipophilicity
6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide C₁₀H₁₀BrNO₃S 304.16 Benzothiazine dioxide Ethyl Bromo Sulfur-containing core; bromo at position 6 for regioselective reactions

Reactivity and Functional Group Influence

  • Bromine Substitution: In the target compound, the bromine at position 4 facilitates nucleophilic aromatic substitution or transition-metal-catalyzed coupling, similar to brominated pyrazoles (e.g., 4-Bromo-1-phenyl-1H-pyrazole) . However, the phthalazinone core’s electron-deficient nature may enhance bromine’s leaving-group ability compared to pyrazole derivatives. In contrast, the benzothiazine derivative (6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide) positions bromine at position 6, where steric hindrance from the sulfone group may reduce reactivity .
  • Substituent Effects: The benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated), favoring interactions with hydrophobic biological targets. The ethyl group in the benzothiazine derivative reduces steric bulk compared to benzyl, possibly improving synthetic accessibility .

Preparation Methods

Bromination at the 4-Position

Introducing bromine at the 4-position necessitates careful selection of brominating agents. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions has proven effective, achieving bromination yields exceeding 75%. Alternative methods utilizing bromine in acetic acid, while cost-effective, often result in lower regioselectivity due to competing side reactions.

Key Reaction Parameters:

  • Temperature : 0–5°C to minimize di-bromination.

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

  • Stoichiometry : A 1:1 molar ratio of phthalazinone to NBS ensures optimal conversion.

Alkylation of Preformed Phthalazinones

Direct alkylation of 4-bromophthalazin-1(2H)-one with benzyl halides offers a modular pathway. This two-step process involves:

  • Synthesis of 4-bromophthalazin-1(2H)-one via bromination of phthalazinone precursors.

  • N-Alkylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base.

Optimization of Alkylation Conditions

Reaction efficiency hinges on solvent choice and base strength. Dimethylacetamide (DMA) at 80°C facilitates complete benzylation within 12 hours, whereas DMF prolongs reaction times. Tributylamine as a co-base mitigates O-alkylation byproducts, improving selectivity for the N-alkylated product.

Comparative Yields:

ConditionSolventTemperatureTime (h)Yield (%)
K₂CO₃, DMADMA80°C1282
K₂CO₃, DMFDMF80°C2468
K₂CO₃, TributylamineToluene110°C878

Data adapted from.

Oxidative Functionalization of Dihydrophthalazines

Oxidation of 1,2-dihydrophthalazines provides an alternative route, though challenges in controlling oxidation states necessitate precise conditions. Potassium permanganate (KMnO₄) in alkaline media selectively oxidizes the dihydro moiety to the phthalazinone, but competing over-oxidation to phthalic acid derivatives remains a limitation.

Bromine Incorporation Post-Oxidation

Post-oxidative bromination using HBr/H₂O₂ in acetic acid introduces bromine at the 4-position. This method avoids premature bromination of sensitive intermediates, achieving 70–80% isolated yields.

Multicomponent Reaction Strategies

Recent advancements leverage one-pot multicomponent reactions to streamline synthesis. For example, coupling phthalic anhydride, benzylamine, and bromine sources in the presence of p-toluenesulfonic acid (PTSA) generates this compound directly.

Solvent and Catalyst Screening

Ionic liquids such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br) enhance reaction rates by stabilizing charged intermediates. Comparative studies indicate a 20% yield improvement over traditional solvents like THF.

Purification and Characterization

Final purification typically involves recrystallization from ethanol or ethyl acetate, yielding high-purity (>98%) product. Structural confirmation via ¹H-NMR and HRMS is critical, with characteristic signals at δ 4.56 (s, 2H, CH₂Ph) and δ 8.27 (m, aromatic protons).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh atom economyMulti-step, moderate yields65–75
AlkylationModular, scalableRequires pre-brominated precursors68–82
Oxidative FunctionalizationDirect dihydro utilizationOver-oxidation risks70–80
MulticomponentOne-pot efficiencyLimited solvent compatibility60–75

Q & A

Q. What are the optimal synthetic routes for preparing 2-Benzyl-4-bromo-2H-phthalazin-1-one, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via bromination of 2-benzyl-2H-phthalazin-1-one using brominating agents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide or dichloromethane) under inert conditions. Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity at the 4-position . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials or byproducts .

Q. How should researchers characterize the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential. Crystals are grown via slow evaporation of a saturated solution in acetone or chloroform. Data collection is performed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural refinement and visualization use software suites like ORTEP-3 for thermal ellipsoid modeling and WinGX for symmetry checks . Key parameters include bond lengths (C-Br ≈ 1.89 Å) and torsion angles to confirm the benzyl group’s spatial orientation .

Q. What spectroscopic techniques are critical for confirming the molecular structure?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) should show aromatic protons (δ 7.2–8.5 ppm) and benzyl methylene protons (δ ~5.1 ppm). ¹³C NMR confirms the brominated carbon (δ ~110 ppm) and carbonyl resonance (δ ~165 ppm) .
  • IR : A strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS should display [M+H]⁺ at m/z 331.03 (C₁₅H₁₁BrN₂O⁺) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data on the compound’s reactivity?

  • Methodological Answer : Discrepancies (e.g., predicted vs. observed regioselectivity in substitution reactions) require cross-validation:

DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) and compare with SCXRD data .

Kinetic Studies : Monitor reaction intermediates via in situ FTIR or LC-MS to identify rate-determining steps .

Solvent Effects : Test reactivity in solvents of varying polarity to assess computational solvation models .

Q. What strategies improve the yield of this compound in scaled-up syntheses?

  • Methodological Answer :
  • Catalytic Optimization : Screen catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance bromination efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours reflux) while maintaining >90% yield .
  • Flow Chemistry : Continuous processing minimizes side reactions and improves heat dissipation for gram-scale production .

Q. How does the bromine atom influence the compound’s electronic properties in medicinal chemistry applications?

  • Methodological Answer :
  • Hammett Analysis : Measure σₚ values to quantify electron-withdrawing effects on the phthalazinone core.
  • Molecular Docking : Use AutoDock Vina to compare binding affinities of brominated vs. non-brominated analogs at target receptors (e.g., kinase inhibitors) .
  • Electrochemical Studies : Cyclic voltammetry reveals redox potentials shifted by bromine’s electronegativity .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) for 48 hours. Monitor degradation via UPLC-MS.
  • Microscopy : SEM/TEM assesses crystallinity changes after exposure to humidity or light .
  • Solid-State NMR : Detects amorphous phase formation during storage .

Methodological Design & Data Analysis

Q. How should researchers design experiments to study substituent effects on the phthalazinone core?

  • Methodological Answer :
  • DoE (Design of Experiments) : Use a factorial design to vary substituents (e.g., -Br, -Cl, -F) and reaction conditions (temperature, solvent).
  • Multivariate Analysis : PCA (Principal Component Analysis) correlates substituent electronic parameters (Hammett σ, Swain-Lupton) with reaction outcomes .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data?

  • Methodological Answer :
  • Bland-Altman Plots : Compare assay replicates (e.g., ELISA vs. SPR binding data).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Machine Learning : Train SVM or Random Forest models to predict bioactivity outliers .

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